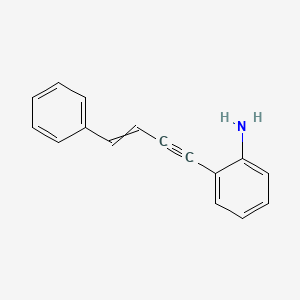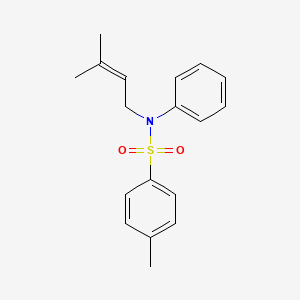
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a phenyl ring, and an alkyl chain with a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methylbut-2-en-1-yl)-N-phenylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and reduced waste. The use of supported catalysts in continuous flow reactors can enhance the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The double bond in the alkyl chain can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and alkyl chain contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzenesulfonamide: Lacks the alkyl chain, making it less hydrophobic.
4-Methyl-N-phenylbenzenesulfonamide: Similar structure but without the double bond in the alkyl chain.
N-(3-Methylbut-2-en-1-yl)-N-phenylbenzenesulfonamide: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is unique due to the presence of both a methyl group on the phenyl ring and a double bond in the alkyl chain.
Propiedades
Número CAS |
132704-03-1 |
|---|---|
Fórmula molecular |
C18H21NO2S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-methyl-N-(3-methylbut-2-enyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO2S/c1-15(2)13-14-19(17-7-5-4-6-8-17)22(20,21)18-11-9-16(3)10-12-18/h4-13H,14H2,1-3H3 |
Clave InChI |
UZXKKLDGMFYUKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


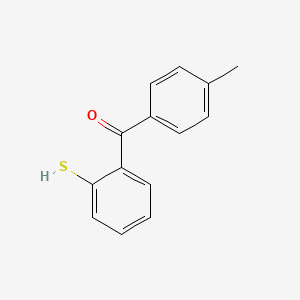
![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
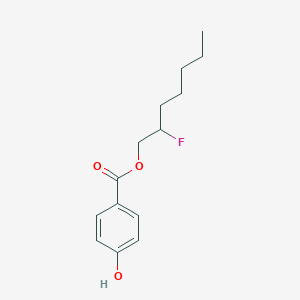
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)

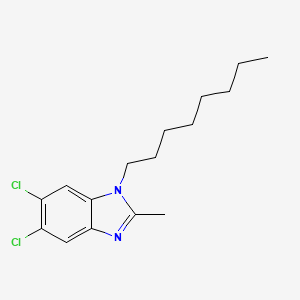
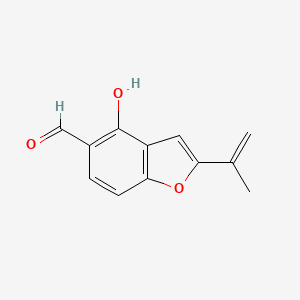
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
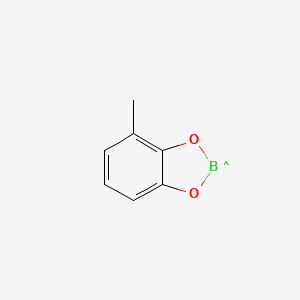
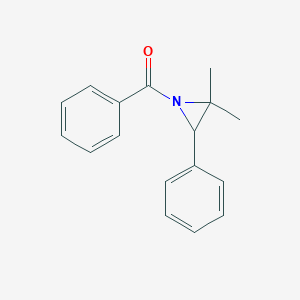
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
